molecular formula C8H6BrNO5 B14464856 3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester CAS No. 68162-38-9

3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester

Cat. No.: B14464856
CAS No.: 68162-38-9
M. Wt: 276.04 g/mol
InChI Key: XBKOCRRKOPWCAY-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom attached to the furan ring and a nitro group attached to the propenoic acid moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester typically involves the bromination of furan derivatives followed by nitration and esterification. One common method includes the bromination of 2-furylacrylic acid, followed by nitration to introduce the nitro group. The final step involves esterification with methanol to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of bromine and nitric acid for bromination and nitration, respectively. The esterification step is carried out using methanol in the presence of an acid catalyst to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-furyl)quinoxaline
  • 3-(5-Bromo-2-furyl)-2-quinoxalone
  • Methyl 2-cyano-3-(5-bromo-2-furyl)acrylate

Uniqueness

3-(5-Bromo-2-furyl)-2-nitropropenoic acid, methyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

68162-38-9

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

IUPAC Name

methyl 3-(5-bromofuran-2-yl)-2-nitroprop-2-enoate

InChI

InChI=1S/C8H6BrNO5/c1-14-8(11)6(10(12)13)4-5-2-3-7(9)15-5/h2-4H,1H3

InChI Key

XBKOCRRKOPWCAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)Br)[N+](=O)[O-]

Origin of Product

United States

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